![molecular formula C14H22O5Si B14398900 Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate CAS No. 89861-25-6](/img/structure/B14398900.png)
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is an organic compound that features a furan ring substituted with a trimethylsilyl group and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.
Esterification: The ester functionality can be introduced through a reaction with dimethyl malonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and ester functionalities can participate in various biochemical pathways, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylfuran: A simpler furan derivative with potential as a biofuel.
Trimethylsilylfuran: A furan derivative with a trimethylsilyl group but lacking the ester functionality.
Dimethyl malonate: An ester compound without the furan ring.
Uniqueness
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is unique due to the combination of the furan ring, trimethylsilyl group, and ester functionalities, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
89861-25-6 |
|---|---|
Molecular Formula |
C14H22O5Si |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
dimethyl 2-[2-(5-trimethylsilylfuran-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C14H22O5Si/c1-17-13(15)11(14(16)18-2)7-6-10-8-12(19-9-10)20(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
CDPSEBOTOXUSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=COC(=C1)[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
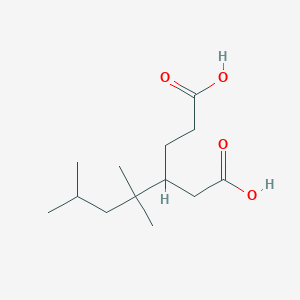
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

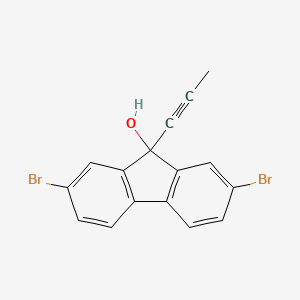

![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
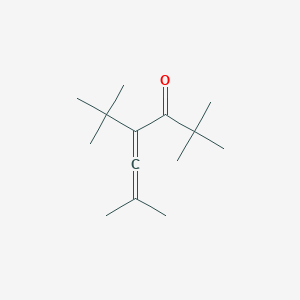
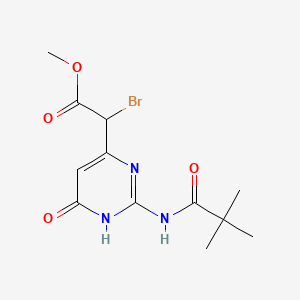
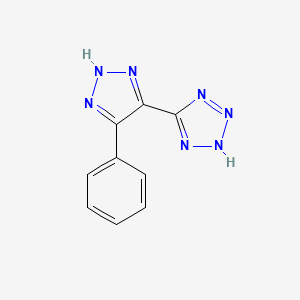
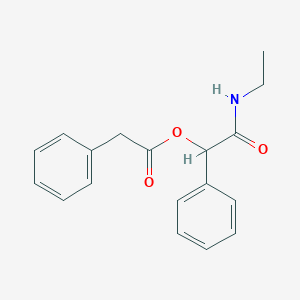
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
